![molecular formula C5H10Cl2N2O B1434433 [1-(1,3-Oxazol-5-yl)ethyl]amine CAS No. 2098098-64-5](/img/structure/B1434433.png)
[1-(1,3-Oxazol-5-yl)ethyl]amine
Übersicht
Beschreibung
“[1-(1,3-Oxazol-5-yl)ethyl]amine” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .
Synthesis Analysis
Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, was first synthesized in 1884 . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
Molecular Structure Analysis
The structure of oxazoline was properly assigned after 5 years of its first synthesis . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Chemical Reactions Analysis
Oxazoline displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . A gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and 2,3-dichloropyridine N-oxide provides 5-amino-1,3-oxazoles .
Physical And Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . They are highly soluble in water and other polar solvents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Telechelic Antimicrobial Functions : The synthesis of Poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups, which exhibit antimicrobial potential against Staphylococcus aureus. These compounds are effective only when the quarternary ammonium functions have 12 or more carbons (Waschinski & Tiller, 2005).
- Antibacterial Hybrid Molecules : The creation of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e nucleus, which have shown good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013).
Synthesis of Novel Compounds
- Stereoselective Synthesis : The transamination reactions of various amines with ethyl 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylate, leading to the creation of compounds with strongly polarized C-2/C-3 bonds (Brugidou et al., 1999).
- Three-Component Oxazole Synthesis : A novel method for synthesizing 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones using an amidation-coupling-cycloisomerization (ACCI) sequence (Merkul & Müller, 2006).
Coordination Chemistry
- Luminescent Metal-Organic Framework : A study on a Eu4(OH)2 cluster-based metal-organic framework with Lewis basic triazole sites that demonstrates sensitive luminescence quenching responses to organic amines (Wang et al., 2022).
- Structural Analysis of Coordination Compounds : The synthesis and structural analysis of [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine and its coordination compounds with cobalt and nickel (Téllez et al., 2013).
Wirkmechanismus
Target of Action
Oxazole derivatives, which include [1-(1,3-oxazol-5-yl)ethyl]amine, have been found to exhibit a wide spectrum of biological activities . These compounds have been shown to interact with various enzymes and receptors, often imparting preferential specificities in their biological responses .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities would involve different biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological activity being exhibited. For example, if the compound is exhibiting an anticancer activity, it might result in the inhibition of cancer cell proliferation or the induction of apoptosis in cancer cells .
Safety and Hazards
While specific safety and hazard information for “[1-(1,3-Oxazol-5-yl)ethyl]amine” is not available, it’s important to handle all chemical substances with appropriate safety measures. For example, one of the compounds, 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, has several hazard statements including H226, H302, H312, H314, H332, H335 .
Zukünftige Richtungen
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of “[1-(1,3-Oxazol-5-yl)ethyl]amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry.
Biochemische Analyse
Biochemical Properties
[1-(1,3-Oxazol-5-yl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity. The specific nature of these interactions can vary, but they generally involve non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been reported to modulate pathways involved in cell proliferation and apoptosis . By interacting with key signaling molecules, this compound can alter the expression of genes involved in these processes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding often involves the formation of non-covalent interactions, which can induce conformational changes in the target molecule . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of oxazole derivatives can vary depending on environmental conditions such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its potential therapeutic and toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites . The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
1-(1,3-oxazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKUUDGLAUQIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CO1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


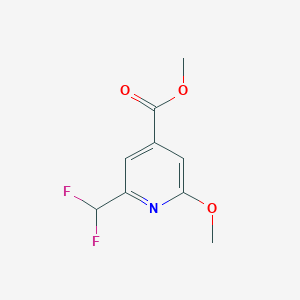
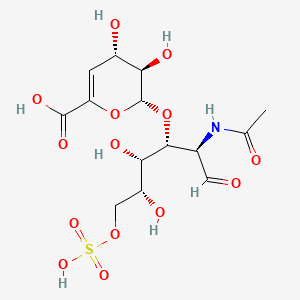
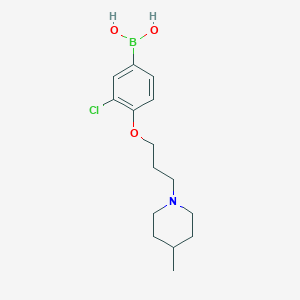

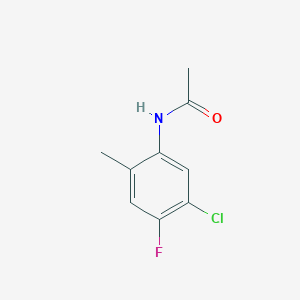
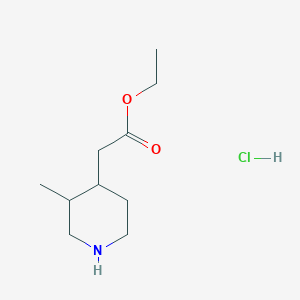
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)
![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)


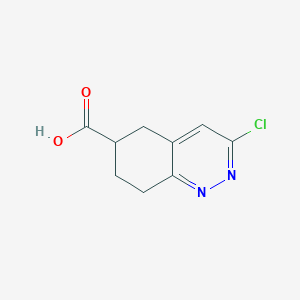
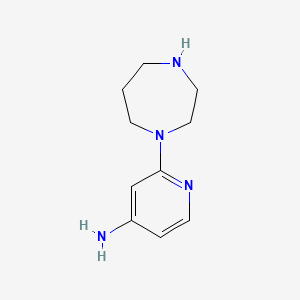
![(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434367.png)
![N,N-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434371.png)
